Palmitamidobutyl guanidine acetate

Description

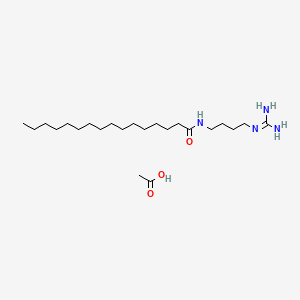

Palmitamidobutyl guanidine acetate (synonyms: N-(4-Diaminomethyleneaminobutyl)-C16-alkanamide acetate) is a cationic surfactant with molecular formulas ranging from C₂₁H₄₄N₄O₃ to C₂₃H₄₈N₄O₃ and molecular weights between 400.60–428.65 . Structurally, it features a C16 alkanamide chain linked to a guanidine group via a butyl spacer, with an acetate counterion.

Properties

CAS No. |

499222-93-4 |

|---|---|

Molecular Formula |

C23H48N4O3 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

acetic acid;N-[4-(diaminomethylideneamino)butyl]hexadecanamide |

InChI |

InChI=1S/C21H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23;1-2(3)4/h2-19H2,1H3,(H,24,26)(H4,22,23,25);1H3,(H,3,4) |

InChI Key |

HSRSAYBZLVMQOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitamidobutyl guanidine acetate typically involves the reaction of palmitic acid with butylamine to form palmitamidobutylamine. This intermediate is then reacted with guanidine and acetic acid to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through processes such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Palmitamidobutyl guanidine acetate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its characteristics

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Palmitamidobutyl guanidine acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of palmitamidobutyl guanidine acetate involves its interaction with various molecular targets. In biological systems, it may enhance the release of acetylcholine following a nerve impulse, thereby affecting muscle cell membranes . The compound’s guanidine group can also participate in hydrogen bonding and nucleophilic catalysis, influencing its activity in chemical reactions .

Comparison with Similar Compounds

Key Properties:

- Physical State : Solid, water-soluble, and flammable.

- Functionality : Exhibits antistatic, emulsifying, dispersing, and preservative properties.

- Applications : Widely used in personal care products (e.g., conditioners, emulsifying stabilizers) and industrial formulations (e.g., lubricants, corrosion inhibitors) .

- Safety : May cause skin/eye irritation; releases CO/CO₂ upon combustion.

- Eco-Profile : Biodegradable but requires caution to prevent aquatic contamination .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Key Observations :

- Chain Length : Myristamidobutyl (C14) vs. Palmitamidobutyl (C16) alters solubility and skin interaction .

- Counterion : Acetate (mild) vs. nitrate (oxidizing) or chloride (denaturing) dictates reactivity and applications .

Toxicological Profiles

Table 2: Acute Toxicity and Ecotoxicity

Key Observations :

- This compound’s biodegradability reduces long-term environmental risks compared to guanidine nitrate, which shows higher aquatic toxicity .

- Guanidine chloride’s lower LD₅₀ highlights its greater acute toxicity relative to other salts .

Environmental and Industrial Performance

Table 3: Environmental Impact and Stability

| Compound | Biodegradability | Flammability | Oxidizing Potential |

|---|---|---|---|

| This compound | High | Yes | Low |

| Guanidine nitrate | Low | High | Extreme |

| Guanidine chloride | Moderate | Low | Low |

Key Observations :

- This compound’s stability and low oxidizability make it suitable for consumer products, whereas guanidine nitrate’s explosive nature limits it to industrial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.